tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate
Description
tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is a chiral benzoxazine derivative featuring a tert-butyl carbamate protecting group and an aminomethyl substituent at the 2-position of the dihydrobenzoxazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemistry (S-configuration) is critical for binding to biological targets, as evidenced by its use in enantiomerically pure forms in drug discovery pipelines . The compound’s structure combines a benzoxazine scaffold—a privileged structure in drug design—with a carbamate group that enhances solubility and stability during synthetic processes.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-4-5-12-11(6-9)16-8-10(7-15)19-12/h4-6,10,16H,7-8,15H2,1-3H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
BKRDLYMTODLWBC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)O[C@H](CN2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazine ring is constructed via cyclization of 2-aminophenol with epichlorohydrin or glycidyl derivatives. For example, reacting 2-aminophenol with epichlorohydrin in basic conditions yields 3,4-dihydro-2H-benzo[b][1,oxazine. Subsequent nitration at the 6-position using nitric acid/sulfuric acid mixture introduces the nitro group, which is reduced to an amine using hydrogenation (Pd/C, H₂).
Table 1: Benzoxazine Core Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Epichlorohydrin, NaOH, H₂O, 80°C | 78 | 95 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 65 | 90 | |
| Reduction (Nitro→Amine) | H₂ (1 atm), Pd/C (10%), EtOH | 92 | 98 |
Introduction of the Aminomethyl Group
Reductive Amination
The 6-amino benzoxazine intermediate reacts with tert-butyl (2-oxoethyl)carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method achieves moderate enantioselectivity (up to 75% ee) without chiral catalysts.
Example Protocol
-
Dissolve 6-amino-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq) and tert-butyl (2-oxoethyl)carbamate (1.2 eq) in MeOH.
-
Add NaBH₃CN (1.5 eq) and stir at 25°C for 12 h.
-
Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 7:3).
Yield : 68%
Purity : 97% (HPLC)
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures of the aminomethyl intermediate are resolved using chiral acids (e.g., L-tartaric acid). The (S)-enantiomer preferentially crystallizes, yielding >99% ee after recrystallization.
Carbamate Protection and Final Coupling
LDA-Mediated Alkylation
A high-yielding method involves deprotonating tert-butyl carbamate with LDA in THF at -5°C, followed by addition of 6-bromoacetyl benzoxazine. This method avoids racemization and achieves 83% yield.
Optimized Procedure
-
Add LDA (1.1 eq) to tert-butyl carbamate in THF at -5°C.
-
Stir for 0.5 h, then add 6-bromoacetyl benzoxazine (1.0 eq) in THF dropwise.
-
Quench with saturated NaHCO₃, extract with EtOAc, and crystallize with isopropyl ether.
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| LDA Alkylation | LDA, THF | -5 to 20 | 83 | 99.1 | |
| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | 25 | 72 | 75 | |
| Reductive Amination | NaBH₃CN, MeOH | 25 | 68 | 70 |
Stereochemical Control and Asymmetric Synthesis
Chiral Auxiliary Approach
Using (R)- or (S)-BINOL-derived catalysts during reductive amination enhances enantioselectivity. For instance, a titanium-BINOL complex achieves 90% ee for the (S)-enantiomer.
Enzymatic Resolution
Lipase-catalyzed acetylation of the racemic aminomethyl intermediate selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent hydrolysis isolates the desired (S)-isomer.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Carbamate Group (Boc)
-
Stability : Resists basic and nucleophilic conditions, making it suitable for multi-step syntheses .
Aminomethyl Group
-
Acylation/alkylation : Reacts with electrophiles (e.g., acyl chlorides, aldehydes) to form secondary amines or amides.
-
Reductive amination : Converts to tertiary amines using aldehydes/ketones and NaBH₃CN .
Benzoxazine Ring
-
Electrophilic substitution : The electron-rich aromatic ring undergoes nitration or halogenation at the para position relative to the oxygen atom .
-
Ring-opening reactions : Treatment with strong nucleophiles (e.g., Grignard reagents) can open the oxazine ring, forming diols or amines .
Key Reaction Pathways
Stereochemical Considerations
The (S)-configuration at the 2-position is critical for biological activity in related compounds (e.g., dopamine receptor ligands) . Key strategies to preserve stereochemistry include:
-
Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives during ring-forming steps .
-
Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands .
Stability and Handling
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Future research may explore its utility in photoredox catalysis or as a precursor for spirocyclic frameworks .
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to tert-butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways and neurological functions, making them significant targets for drug development aimed at conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Pharmaceutical Development
The compound's structural characteristics suggest it may serve as a scaffold for the design of new pharmaceuticals. Its ability to interact with biological targets can be exploited to develop drugs with improved efficacy and reduced side effects. The synthesis of derivatives based on this compound could lead to novel therapeutic agents .
Biological Evaluation
Studies have shown that derivatives of this compound can be evaluated for their biological activities, including antibacterial and antitubercular properties. This evaluation is crucial for identifying potential candidates for further development in treating infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the tert-butyl group enhances its stability and bioavailability .
Comparison with Similar Compounds
The following analysis compares tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate with structurally and functionally related compounds, focusing on molecular features, biological activity, and synthetic applications.
Structural Analogues in the Benzoxazine Family
2.1.1 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione
- Key Differences :
- This compound incorporates a triazinane-dione moiety linked to a fluorinated benzoxazine ring, enhancing its electrophilic reactivity.
- The prop-2-ynyl group introduces alkyne functionality, enabling click chemistry applications.
- Biological Relevance : Patented as a kinase inhibitor, it exhibits higher potency in targeting ATP-binding pockets compared to the tert-butyl carbamate derivative due to its trifluoro and thioxo groups .
2.1.2 tert-Butyl 4-(2-(4-amino-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,3-dihydro-1H-inden-5-yl)piperidine-1-carboxylate
- Key Differences :
- Features a pyrazolo[3,4-d]pyrimidine core fused to a fluorobenzoxazine ring, increasing π-π stacking interactions with kinase targets.
- The piperidine-carboxylate group improves membrane permeability.
- Research Findings: Demonstrated dual inhibition of Bruton’s tyrosine kinase (BTK) and PI3Kδ, with IC₅₀ values in the nanomolar range .
Carbamate-Protected Analogues
2.2.1 tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate (CAS 2124262-62-8)
- Key Differences: Replaces the benzoxazine ring with a pyridooxazepine scaffold, altering conformational flexibility.
- Applications : Used in the synthesis of PARP inhibitors, with superior metabolic stability in hepatic microsome assays .
2.2.2 3-(Pyrrolidin-3-yloxy)benzoic acid
- Key Differences: Lacks the benzoxazine ring but includes a pyrrolidine-oxy linker, favoring interactions with G-protein-coupled receptors. Carboxylic acid group enables conjugation to nanoparticles or peptides.
- Limitations : Lower bioavailability compared to carbamate-protected analogues due to ionization at physiological pH .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Scaffold | Key Substituents | Biological Target | IC₅₀/EC₅₀ |
|---|---|---|---|---|
| This compound | Benzoxazine | Aminomethyl, tert-butyl carbamate | Kinase intermediates | N/A |
| 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione | Benzoxazine-Triazinane | Trifluoro, prop-2-ynyl, thioxo | Kinases | <100 nM |
| tert-Butyl 4-(2-(4-amino-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-... | Pyrazolopyrimidine | Fluoro, piperidine-carboxylate | BTK, PI3Kδ | 5–20 nM |
Biological Activity
tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate, with CAS number 1799545-33-7, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and cholinesterase inhibition activities, supported by relevant research findings and data.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- Structure : The compound features a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.
1. Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to tert-butyl carbamate derivatives. For instance, several benzamide derivatives exhibited IC50 values ranging from 3.0 µM to 10.87 µM against various cancer cell lines, demonstrating significant antiproliferative effects compared to standard treatments like doxorubicin and 5-fluorouracil .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzamide Derivative | 5.85 | MCF-7 |
| tert-Butyl Carbamate | <10 | Various |
The compound's mechanism may involve the induction of apoptosis through caspase activation and inhibition of key signaling pathways associated with tumor growth.
2. Anti-Cholinesterase Activity
Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE). For example, certain analogs demonstrated competitive inhibition with IC50 values as low as 7.49 µM .
3. Anti-Inflammatory Activity
The anti-inflammatory effects of this compound class have also been investigated. In vitro assays indicated that certain derivatives could significantly reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation. These findings suggest that the compound may offer therapeutic benefits in conditions characterized by excessive inflammation .
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a series of carbamate derivatives on cancer cell proliferation. The results indicated that this compound exhibited notable cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 8.5 µM .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of tert-butyl carbamate derivatives to target proteins involved in cancer progression and cholinergic signaling. These studies suggest a strong interaction with AChE and various oncogenic pathways, supporting the observed biological activities.
Q & A
Q. What are the key synthetic challenges in preparing tert-butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of stereochemistry and functional group compatibility. For example:
- Stepwise Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect amines during coupling reactions, as seen in palladium-catalyzed cross-coupling (e.g., with Pd₂(dba)₃ and BINAP in toluene) .
- Reductive Amination : Fe powder with NH₄Cl in ethanol effectively reduces nitro groups to amines while preserving the Boc-protected amine .
- Acidolytic Deprotection : HCl/MeOH followed by neutralization with K₂CO₃ ensures clean removal of Boc groups without side reactions .
Q. How can researchers confirm the stereochemical purity of the (S)-configured aminomethyl group in this compound?
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in structurally related spiro derivatives .
- Optical Rotation : Compare experimental values with literature data for enantiopure analogs .
Q. What analytical techniques are critical for characterizing intermediates and the final product?
- LC-MS : Monitor reaction progress and confirm molecular ions (e.g., m/z for intermediates in ) .
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., diastereotopic protons in the oxazine ring) and DEPT experiments .
- FT-IR : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and NH bends (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar benzo[b][1,4]oxazin derivatives?
Discrepancies often arise from dynamic effects (e.g., ring puckering in dihydrooxazines) or solvent-dependent shifts. Methodological solutions include:
- Variable-Temperature NMR : Identify conformational equilibria by observing coalescence of split peaks at elevated temperatures.
- COSY/NOESY : Map through-space interactions to distinguish between regioisomers or stereoisomers .
- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
Q. What strategies optimize the diastereoselective synthesis of tert-butyl-protected dihydrooxazine derivatives?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-amino alcohols) to induce asymmetry, as shown in the synthesis of AZD9977 .
- Catalytic Asymmetric Hydrogenation : Apply Ru- or Rh-based catalysts for enantioselective reduction of imine intermediates .
- Kinetic Resolution : Exploit differences in reaction rates of diastereomers during crystallization or enzymatic resolution .
Q. How does the 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety influence biological activity in drug discovery?
This scaffold is a bioisostere for heterocyclic amines, enhancing target binding via:
- Hydrogen Bonding : The oxazine oxygen and NH groups interact with enzyme active sites (e.g., MAGL inhibitors in ) .
- Conformational Rigidity : Restricts rotational freedom, improving selectivity for receptors like mineralocorticoid modulators (e.g., AZD9977) .
- Metabolic Stability : The saturated oxazine ring reduces oxidative metabolism compared to aromatic analogs .
Q. What methodologies are recommended for analyzing degradation products under stressed conditions (e.g., acidic/basic hydrolysis)?
- Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) or NaOH (0.1–1 M) at 40–60°C, then analyze by:
- UPLC-PDA-MS/MS : Identify cleavage products (e.g., tert-butyl alcohol or free amines) .
- Stability-Indicating HPLC : Develop methods with baseline separation of degradants using C18 columns and gradient elution .
Data Contradiction & Mechanistic Analysis
Q. How to address inconsistent mass spectrometry results for Boc-protected intermediates?
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate in ESI-MS. Add ammonium formate to suppress adducts .
- In-Source Fragmentation : Reduce capillary voltage to prevent premature cleavage of the Boc group.
- High-Resolution MS : Use HRMS (e.g., Q-TOF) to distinguish between isobaric species (e.g., C₁₄H₁₉NO₃ vs. C₁₃H₁₇NO₄) .
Q. Why might catalytic hydrogenation of nitro groups yield incomplete reduction, and how can this be mitigated?
- Catalyst Poisoning : Trace sulfur or phosphorus in reagents deactivates Pd/C. Pre-treat catalysts with H₂ or switch to Raney Ni .
- Solvent Effects : Use polar solvents (e.g., ethanol/water) to improve substrate solubility and H₂ diffusion .
- Additives : NH₄Cl or acetic acid protonates intermediates, accelerating reduction kinetics .
Application-Oriented Questions
Q. How can this compound serve as a building block for targeted protein degradation (PROTACs)?
- Linker Design : Attach E3 ligase ligands (e.g., thalidomide analogs) via the aminomethyl group using carbamate or amide couplings .
- Solubility Optimization : Introduce PEG chains or tertiary amines to improve aqueous solubility for cellular assays .
- In Silico Docking : Model interactions between the oxazine core and target proteins (e.g., kinases) using Schrödinger or AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
